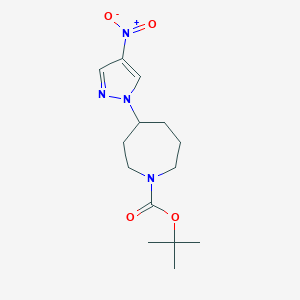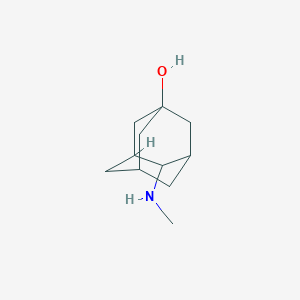
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including tert-butoxycarbonyl, hydroxy, phenyl, pyridinyl, and hydrazinecarboxylic acid ester, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Protection of Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected intermediate.
Formation of Hydroxy-Phenyl Intermediate: The intermediate undergoes a reaction with a hydroxy-phenyl compound to introduce the hydroxy and phenyl groups.
Coupling with Pyridinyl-Benzyl Hydrazine: The hydroxy-phenyl intermediate is then coupled with pyridinyl-benzyl hydrazine under appropriate conditions to form the desired hydrazinecarboxylic acid ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The hydrazinecarboxylic acid ester can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Aplicaciones Científicas De Investigación
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its interactions with biological targets such as enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets. This can lead to modulation of the target’s activity, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid methyl ester
- N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid ethyl ester
Uniqueness
N’-(3-tert-Butoxycarbonylamino-2-hydroxy-4-phenyl-butyl)-N’-(4-pyridin-2-yl-benzyl)-hydrazinecarboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where precise interactions with molecular targets are required.
Propiedades
Fórmula molecular |
C32H42N4O5 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate |
InChI |
InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39) |
Clave InChI |
KYSDBVSJLBOZDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8731094.png)




![N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide](/img/structure/B8731143.png)








